Isovitexin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Isovitexin is a naturally occurring flavone found in various plants, including buckwheat, bamboo leaves, berries, and some medicinal herbs []. Research suggests it possesses a wide range of biological activities, making it a subject of interest in the scientific community. Here's a closer look at its potential applications based on scientific studies:

Antioxidant Properties

Isovitexin exhibits strong antioxidant activity. Studies have shown it can scavenge free radicals, which are unstable molecules that can damage cells and contribute to various diseases []. This antioxidant property suggests Isovitexin might play a role in preventing oxidative stress-related conditions like neurodegenerative diseases, cardiovascular diseases, and certain cancers [, , ].

Anti-inflammatory Effects

Inflammation is a natural response of the immune system, but chronic inflammation can be detrimental. Research indicates Isovitexin possesses anti-inflammatory properties. Studies have found it can suppress the production of inflammatory mediators, potentially offering benefits in managing inflammatory diseases like arthritis, asthma, and inflammatory bowel disease [].

Potential Role in Neuroprotection

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Studies suggest Isovitexin may have neuroprotective effects. It has been shown to protect neurons from damage caused by oxidative stress and inflammation, potentially offering a therapeutic strategy for these debilitating conditions.

Important Note

It is crucial to understand that most of the research on Isovitexin has been conducted in cell lines and animal models. While these studies provide promising preliminary data, further clinical trials are needed to determine its safety and efficacy in humans.

Additional Considerations:

- Isovitexin may interact with certain medications. It is important to consult a healthcare professional before consuming Isovitexin supplements, especially if you are taking any medications.

- The long-term effects of Isovitexin supplementation are not yet fully understood.

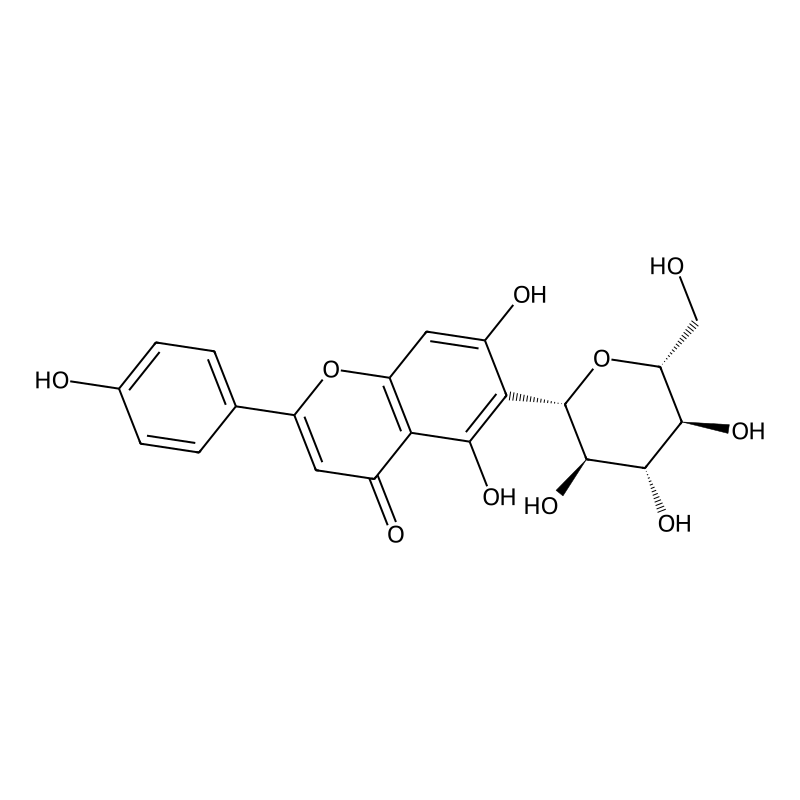

Isovitexin is a C-glycosylated flavone, specifically a flavonoid glycoside, primarily found in various plant species, including Patrinia villosa. Its chemical formula is , and it is recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antihyperglycemic activities . The compound's structure features a glucose moiety attached to the flavone backbone, which contributes to its biological effects.

Isovitexin exhibits multiple biological activities:

- Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress .

- Anti-inflammatory Effects: Isovitexin inhibits pro-inflammatory cytokines and promotes apoptosis in activated T cells, making it a potential therapeutic agent for inflammatory conditions .

- Anticancer Properties: Studies have indicated that isovitexin can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways .

- Antihyperglycemic Effects: It has demonstrated the ability to lower blood glucose levels and improve insulin sensitivity in diabetic models .

Isovitexin can be synthesized through several methods:

- Extraction from Natural Sources: It can be isolated from plants like Patrinia villosa using solvent extraction techniques.

- Chemical Synthesis: Synthetic pathways often involve the glycosylation of vitexin or other flavonoid precursors. Enzymatic methods using isovitexin beta-glucosyltransferase are also employed to facilitate the formation of isovitexin from its aglycone forms .

- Semi-synthesis: This involves modifying naturally occurring flavonoids to produce isovitexin.

Isovitexin has potential applications across various fields:

- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it may be developed into therapeutic agents for conditions like diabetes and cancer.

- Nutraceuticals: Its health benefits position it as a candidate for dietary supplements aimed at improving metabolic health.

- Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products aimed at reducing oxidative damage.

Recent studies have focused on the molecular interactions of isovitexin with specific proteins involved in inflammatory pathways. Notably, it has been shown to interact with SHP2 (Src homology region 2 domain-containing phosphatase), influencing MAPK and STAT signaling pathways. This interaction suggests that isovitexin could serve as a novel anti-inflammatory agent by targeting these critical signaling proteins .

Isovitexin shares structural similarities with other flavonoids but exhibits unique properties due to its specific glycosylation pattern. Here are some comparable compounds:

| Compound | Structure Type | Key Activities | Unique Features |

|---|---|---|---|

| Vitexin | C-glycosylated flavone | Antioxidant, anti-inflammatory | Less potent than isovitexin in some assays |

| Quercetin | Flavonoid | Antioxidant, anti-cancer | More widely studied for cancer therapy |

| Apigenin | Flavonoid | Anti-inflammatory | Known for neuroprotective effects |

| Luteolin | Flavonoid | Antioxidant, anti-cancer | Exhibits strong anti-allergic properties |

Isovitexin's unique C-glycosylation at specific positions differentiates it from these compounds, potentially enhancing its bioavailability and therapeutic efficacy in certain contexts .

Primary Sources (Passionflower, Cannabis, Oats, Açaí Palm)

Isovitexin demonstrates widespread natural occurrence across diverse botanical families, with several plant species serving as primary sources of this flavonoid compound. The compound, chemically identified as apigenin-6-carbon-glucoside, exhibits variable distribution patterns among different plant taxa [1] [2] [3].

Passionflower (Passiflora incarnata Linnaeus)

Passiflora incarnata represents one of the most significant natural sources of isovitexin, where it functions as a dominant bioactive compound [4] [5]. Research has identified two distinct chemotypes within this species based on their carbon-glycosyl flavone profiles. The predominant chemotype is characterized by high concentrations of isovitexin alongside schaftoside and isoschaftoside, which aligns with the most widely reported chemical composition for this species in scientific literature [5]. Standardized passion flower extracts typically contain 0.8 to 5.0 percent vitexin and isovitexin calculated as vitexin, with specialized extracts containing minimum concentrations of 1.5 percent vitexin and isovitexin with at least 1 percent isovitexin [6]. The aerial parts of the plant, including leaves and flowers, serve as the primary extraction source, where isovitexin contributes significantly to the sedative and anxiolytic properties traditionally attributed to passion flower preparations [7] [8].

Cannabis (Cannabis sativa Linnaeus)

Cannabis represents another primary source of isovitexin, where the compound occurs as part of a complex flavonoid profile consisting of twenty-six identified flavonoids [9]. Quantitative analysis reveals isovitexin concentrations ranging from 0.07 to 0.17 percent in leaves, with notably lower concentrations of 0.01 to 0.03 percent in inflorescence tissues [9]. The compound exists both as free isovitexin and as glycosylated derivatives, including isovitexin-4'-O-glucoside and isovitexin-7-O-rhamnoglucoside, which were first isolated and identified as cannabis constituents in 1973 [10] [11]. The flavonoid content varies significantly between different cannabis chemovars, with total flavonoid concentrations in leaves ranging from 0.34 to 0.44 percent across different varieties [9]. Within the cannabis plant, isovitexin functions as part of the entourage effect, working synergistically with cannabinoids and terpenes to produce specific therapeutic experiences [12].

Oats (Avena sativa Linnaeus)

Avena sativa serves as an important primary source of isovitexin, particularly in the context of plant defense mechanisms and stress responses [13] [14]. The compound occurs in oat leaves and sprouts as part of inducible flavone systems that function as novel defenses against plant-parasitic nematodes [13]. Specific isovitexin derivatives identified in oats include isovitexin-2''-O-arabinoside, which has been isolated from oat sprouts and demonstrated significant bioactivity in skin barrier restoration studies [15] [16]. The concentration and distribution of isovitexin in oats exhibit tissue-specific patterns, with higher concentrations typically found in shoots compared to roots [13]. Research indicates that germination processes significantly enhance the content of both vitexin and isovitexin in oat sprouts, making them particularly valuable sources for extraction purposes [17].

Açaí Palm (Euterpe oleracea Martius)

The açaí palm represents a primary source of isovitexin, where the compound occurs in the fruit pulp and skin as part of a complex polyphenolic profile [18] [19]. Freeze-dried açaí pulp powder contains isovitexin among five different identified flavonoids, including (2S,3S) dihydrokaempferol 3-O-β-D-glucoside, (2R,3R) dihydrokaempferol 3-O-β-D-glucoside, velutin, and 5,4'-dihydroxy-7,3',5'-trimethoxyflavone [18]. While isovitexin represents a minor component compared to the dominant anthocyanins and proanthocyanidins in açaí, its presence contributes to the overall antioxidant and anti-inflammatory properties of the fruit [18] [20]. The compound concentration in açaí demonstrates seasonal and processing-dependent variations, with freeze-drying preservation methods maintaining optimal bioactive compound profiles [19].

Secondary Sources (Medicinal Herbs, Gleditsia sinensis, Camellia sinensis)

Beyond the primary sources, isovitexin occurs in numerous medicinal herbs and secondary plant sources, where it often contributes to therapeutic properties and serves as a valuable phytochemical marker for quality control purposes.

Medicinal Herbs

Ficus deltoidea (Mas Cotek) represents a significant secondary source of isovitexin among medicinal herbs, where the compound can be extracted from dried leaves using aqueous extraction methods [21]. Optimal extraction conditions yield isovitexin concentrations of 0.136 ± 0.015 percent by weight, achieved through specific parameter combinations of 1:20 gram per milliliter sample-to-water ratio, 50 degrees Celsius temperature, and 5-hour extraction duration [21]. The plant serves as a traditional remedy in Malaysian folk medicine, particularly for diabetes treatment, where isovitexin contributes to the overall therapeutic efficacy.

Echinodorus scaber and Echinodorus grandiflorus, commonly known as "chapéu-de-couro," demonstrate variable isovitexin content ranging from trace amounts to 14.70 micrograms per milligram of extract [22]. These medicinal herbs, traditionally used for anti-inflammatory and diuretic purposes, show correlation between isovitexin concentration and antinociceptive activity, establishing the compound as a suitable chemical marker for quality assessment [22]. The geographical origin significantly influences isovitexin content, with samples from Mato Grosso do Sul showing higher concentrations and better therapeutic effects compared to those from Mato Grosso [22].

Celtis sinensis Persoon represents another important medicinal herb where isovitexin functions as the most abundant flavonoid in leaf tissues [23]. This species has been employed in traditional Chinese medicine for treating inflammatory conditions, particularly urushiol-induced dermatitis, where isovitexin demonstrates significant anti-inflammatory efficacy through modulation of multiple signaling pathways [23].

Gleditsia sinensis Lamarck

Gleditsia sinensis thorns serve as a notable secondary source of isovitexin, where the compound occurs alongside other bioactive flavonoids [24]. Extraction using deep eutectic solvents followed by high-speed counter-current chromatography yields 2.5 milligrams of isovitexin from 250 milligrams of total extracted flavonoids [24]. The thorns of this species have been recognized for their antimicrobial, antiviral, anticancer, and anticoagulant activities, with isovitexin contributing to these therapeutic properties [24]. The compound serves as one of five major flavonoids isolated from the thorns, including padmatin, 3',5,5',7-tetrahydroxyflavanonol, 7,4'-dihydroxy-5,3'-dimethoxyflavanonol, and quercetin [24].

Camellia sinensis Linnaeus

Tea leaves from Camellia sinensis contain isovitexin as a minor flavonoid component within the complex polyphenolic profile dominated by catechins [25] [26]. Historical research from the Tea Research Station identified isovitexin alongside saponarin as significant flavone components in green tea [26] [27]. The compound occurs in tea leaves as part of the flavonoid fraction, which typically represents 1 to 2 percent of the total dry weight in processed tea products [28]. While isovitexin concentrations in tea remain relatively low compared to dominant catechins such as epigallocatechin gallate, its presence contributes to the overall antioxidant capacity and potential health benefits associated with tea consumption [25].

Tissue-Specific Accumulation

Localization in Leaves, Flowers, and Seeds

Isovitexin demonstrates distinct tissue-specific accumulation patterns across different plant species, with preferential localization varying according to plant developmental stage, environmental conditions, and species-specific metabolic characteristics.

Leaf Localization

Leaves represent the primary site of isovitexin accumulation across most plant species, where the compound serves multiple physiological functions including photoprotection and stress resistance [9] [29]. In cannabis plants, isovitexin concentrations in leaves consistently exceed those found in other plant tissues, with measurements ranging from 0.34 to 0.44 percent across different chemovars [9]. This preferential leaf accumulation correlates with the compound's role in protection against ultraviolet radiation and oxidative stress, where flavonoids function as natural sunscreen compounds [29].

The cellular localization within leaf tissues shows specific patterns related to photosynthetic activity and stress exposure. Research indicates that young leaves with greater vulnerability to environmental stresses exhibit higher induction capacity for isovitexin and related flavonoids compared to mature tissues [30]. The distribution within leaf tissue follows gradients related to light exposure, with higher concentrations typically found in epidermal and sub-epidermal cells where protection against photodamage is most critical [29].

Flower and Inflorescence Distribution

Flower tissues demonstrate variable isovitexin accumulation patterns depending on species and developmental stage. In cannabis, inflorescence tissues contain significantly lower isovitexin concentrations (0.07 to 0.14 percent) compared to leaf tissues, suggesting different metabolic priorities during reproductive development [9]. The variation between chemovars is particularly pronounced in inflorescence tissues, with some varieties showing three-fold differences in total flavonoid content [9].

Passiflora incarnata shows notable isovitexin presence in aerial parts including flowers, where the compound contributes to the overall therapeutic profile used in traditional anxiolytic preparations [5] [7]. The flower-specific accumulation patterns support the traditional use of entire aerial parts rather than isolated tissues for therapeutic applications.

Seed Localization

Seed tissues generally exhibit lower isovitexin concentrations compared to vegetative tissues, though notable exceptions exist in specific developmental stages and species. Cannabis plants show no detectable isovitexin in mature seeds, consistent with the general pattern of reduced flavonoid content in reproductive structures [9]. However, germinating seeds and sprouts demonstrate enhanced isovitexin production, as evidenced in oat sprout studies where germination significantly increases both vitexin and isovitexin content [17].

Avena sativa sprouts represent an exception to the general pattern, showing substantial isovitexin accumulation during germination processes [15] [16]. The compound isovitexin-2''-O-arabinoside, specifically identified in oat sprouts, demonstrates enhanced bioactivity compared to the parent compound, suggesting that early developmental stages may favor production of more potent derivatives [15].

Role in Plant Stress Response and Defense Mechanisms

Isovitexin functions as a crucial component of plant stress response systems, where its accumulation and activity demonstrate sophisticated regulatory mechanisms responding to various environmental challenges and biotic threats.

Mechanical Stress and Wound Response

Mechanical damage triggers specific isovitexin accumulation patterns as part of coordinated wound-response mechanisms [31]. In Passiflora incarnata, mechanical damage combined with silicon supplementation promotes increased isovitexin concentration without compromising plant biomass [31]. This response demonstrates the compound's role in localized defense activation, where damaged tissues rapidly upregulate flavonoid synthesis to prevent pathogen invasion and promote healing processes.

The wound-induced response involves complex signaling cascades that coordinate isovitexin production with other defense metabolites. Research indicates that methyl jasmonate treatment can induce similar response patterns to actual mechanical damage, suggesting that isovitexin upregulation occurs through jasmonic acid-mediated signaling pathways commonly associated with plant defense responses [13].

Pathogen Defense and Hypersensitivity Reactions

Isovitexin participates in active defense mechanisms against pathogenic organisms through multiple complementary pathways [29]. The compound contributes to hypersensitivity reactions, representing one of the earliest defense mechanisms employed by plants against pathogen invasion [29]. During pathogen attack, flavonoid compounds including isovitexin are rapidly transported to infection sites where they induce localized cell death that prevents pathogen spread [29].

The antimicrobial properties of isovitexin provide direct defensive benefits against bacterial and fungal pathogens. Studies demonstrate that isovitexin exhibits inhibitory activity against various pathogenic microorganisms, contributing to the overall disease resistance profile of plants that accumulate this compound [32]. The mechanism involves interference with pathogen enzyme systems and disruption of microbial cellular processes.

Oxidative Stress and Reactive Oxygen Species Management

Environmental stresses that generate reactive oxygen species trigger enhanced isovitexin production as part of antioxidant defense systems [29]. The compound's ability to neutralize free radicals through single electron oxidation provides cellular protection against oxidative damage that can impair photosynthetic apparatus and other critical cellular structures [29]. This antioxidant function becomes particularly important under conditions of high light intensity, drought stress, or extreme temperatures where reactive oxygen species production increases substantially.

The structure-activity relationship of isovitexin enables efficient free radical scavenging through proton transfer from hydroxyl groups in the A and B rings, generating less reactive flavonoid radicals [29]. This mechanism provides cellular protection while maintaining the compound's stability and continued defensive capacity.

Herbivore Deterrence and Allelopathic Effects

Isovitexin functions as part of complex defense systems against herbivore feeding through both direct toxicity and indirect mechanisms [13] [14]. In oats, inducible isovitexin production serves as a novel defense against plant-parasitic nematodes, where the compound interferes with nematode development and feeding behavior [13]. The allelopathic properties extend to other plant species, where isovitexin-containing extracts demonstrate significant inhibitory effects on seed germination and seedling development of competing plant species [14].

The herbivore defense mechanisms involve both constitutive and induced responses, where baseline isovitexin levels provide ongoing protection while stress-induced increases provide enhanced defense capacity during active attack periods [30]. This dual-mode defense system optimizes resource allocation while maintaining effective protection against diverse herbivore threats.

Environmental Stress Adaptation

Ultraviolet radiation exposure represents a primary environmental stressor that triggers isovitexin accumulation through UV-B photoreceptor-mediated pathways [29]. The compound functions as a natural photoprotective agent, absorbing harmful ultraviolet wavelengths and preventing DNA damage in plant cells [29]. This protective function becomes increasingly important under conditions of elevated UV exposure, such as high-altitude environments or areas with depleted atmospheric ozone protection.

Temperature stress and drought conditions also influence isovitexin accumulation patterns, where the compound contributes to overall stress tolerance through membrane stabilization and cellular protection mechanisms [33]. The multifunctional nature of isovitexin enables plants to respond effectively to complex environmental stress combinations that frequently occur in natural ecosystems.

| Plant Species | Tissue Type | Isovitexin Content | Stress Response Function |

|---|---|---|---|

| Passiflora incarnata | Leaves | High concentration | UV protection, wound response |

| Cannabis sativa | Leaves | 0.34-0.44% | Antioxidant defense, photoprotection |

| Avena sativa | Sprouts | Enhanced during germination | Nematode defense, allelopathy |

| Euterpe oleracea | Fruit pulp | Minor component | Oxidative stress protection |

| Celtis sinensis | Leaves | Most abundant flavonoid | Anti-inflammatory response |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Alkannin

Dates

2. Choo CY, Sulong NY, Man F, Wong TW. Vitexin and isovitexin from the Leaves of Ficus deltoidea with in-vivo α-glucosidase inhibition. J Ethnopharmacol. 2012 Aug 1;142(3):776-81. doi: 10.1016/j.jep.2012.05.062. Epub 2012 Jun 7. PMID: 22683902.

3. Fu Y, Zu Y, Liu W, Hou C, Chen L, Li S, Shi X, Tong M. Preparative separation of vitexin and isovitexin from pigeonpea extracts with macroporous resins. J Chromatogr A. 2007 Jan 19;1139(2):206-13. doi: 10.1016/j.chroma.2006.11.015. Epub 2006 Nov 30. PMID: 17140590.

4. Ragone MI, Sella M, Conforti P, Volonté MG, Consolini AE. The spasmolytic effect of Aloysia citriodora, Palau (South American cedrón) is partially due to its vitexin but not isovitexin on rat duodenums. J Ethnopharmacol. 2007 Sep 5;113(2):258-66. doi: 10.1016/j.jep.2007.06.003. Epub 2007 Jun 13. PMID: 17640836.